![molecular formula C12H15BrN2O4S B1456031 N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide CAS No. 1365962-58-8](/img/structure/B1456031.png)
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide
Vue d'ensemble
Description
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide is a useful research compound. Its molecular formula is C12H15BrN2O4S and its molecular weight is 363.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Sulfur(VI) Fluorides
A study by Zhou et al. (2018) discusses the design, synthesis, and application of a crystalline reagent for the synthesis of sulfur(VI) fluorides, demonstrating the utility in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This indicates the role of similar sulfonamide compounds in facilitating the synthesis of sulfur-containing organic molecules with potential applications in pharmaceuticals and agrochemicals (Zhou et al., 2018).
Antimicrobial Activity
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety to act as antimicrobial agents. Their research suggests that compounds with a sulfamoyl group, akin to N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide, could be potential candidates for developing new antimicrobial agents, demonstrating the versatility of sulfonamide derivatives in drug development (Darwish et al., 2014).
Enzyme Inhibition
Bilginer et al. (2020) reported on the synthesis of sulfonamides designed to inhibit acetylcholinesterase and carbonic anhydrases. This suggests that derivatives of sulfonamides, such as this compound, may play a crucial role in developing inhibitors for enzymes implicated in diseases like Alzheimer's, glaucoma, and other conditions, highlighting the compound's potential in therapeutic applications (Bilginer et al., 2020).
Organic and Medicinal Chemistry
The research by Chohan and Shad (2011) into sulfonamide-derived ligands and their metal complexes points to the broader applicability of such compounds in the synthesis of materials with potential antibacterial, antifungal, and cytotoxic activities. This demonstrates the compound's relevance not only in medicinal chemistry but also in materials science, especially for applications requiring antimicrobial properties (Chohan & Shad, 2011).
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4S/c1-3-11(13)12(17)14-9-4-6-10(7-5-9)20(18,19)15-8(2)16/h4-7,11H,3H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKMTMLQLGNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




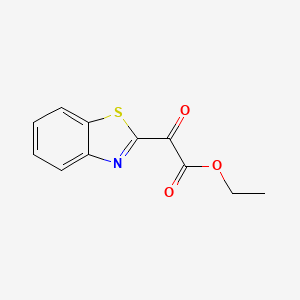
![methyl 6-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455952.png)
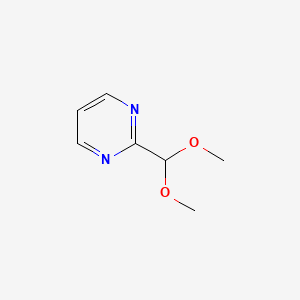

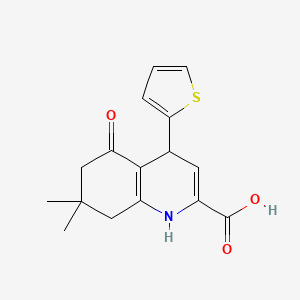
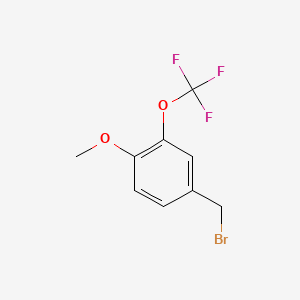
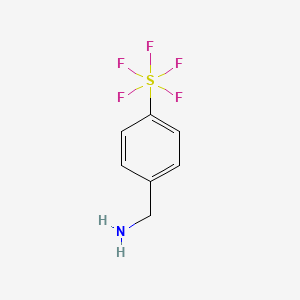
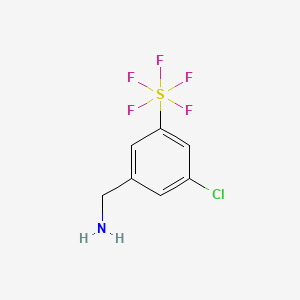
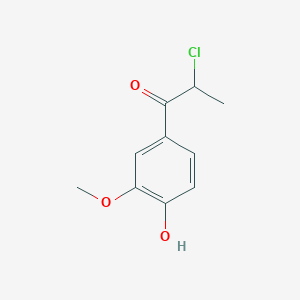


![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)
